

Spectroscopic Analysis of Butyl 3-chloropropanoate: A Technical Guide

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Compound of Interest

Compound Name: *Butyl 3-chloropropanoate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Butyl 3-chloropropanoate** (CAS No. 27387-79-7), a halogenated ester with applications in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: **Butyl 3-chloropropanoate**
- Molecular Formula: $C_7H_{13}ClO_2$ [\[1\]](#)[\[2\]](#)
- Molecular Weight: 164.63 g/mol [\[1\]](#)
- Structure:

Spectroscopic Data

The following sections summarize the key spectroscopic data for **Butyl 3-chloropropanoate**.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The expected chemical shifts and multiplicities for **Butyl 3-chloropropanoate** are detailed in Table 1.

Table 1: ^1H NMR Spectroscopic Data for **Butyl 3-chloropropanoate** (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.15	Triplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~3.75	Triplet	2H	-C(=O)-CH ₂ -CH ₂ -Cl
~2.80	Triplet	2H	-C(=O)-CH ₂ -CH ₂ -Cl
~1.65	Multiplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.40	Multiplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~0.95	Triplet	3H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. Predicted ^{13}C NMR chemical shifts are presented in Table 2.

Table 2: ^{13}C NMR Spectroscopic Data for **Butyl 3-chloropropanoate** (Predicted)

Chemical Shift (δ , ppm)	Assignment
~170	C=O (Ester carbonyl)
~65	-O-CH ₂ - (Ester methylene)
~40	-CH ₂ -Cl (Chlorinated methylene)
~38	-C(=O)-CH ₂ - (Methylene alpha to carbonyl)
~30	-O-CH ₂ -CH ₂ - (Butyl methylene)
~19	-O-CH ₂ -CH ₂ -CH ₂ - (Butyl methylene)
~13	-CH ₃ (Butyl methyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule. The characteristic absorption frequencies for **Butyl 3-chloropropanoate** are listed in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for **Butyl 3-chloropropanoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Strong	C-H stretch (alkane)[3]
~1740	Strong	C=O stretch (ester)[3]
~1250-1000	Strong	C-O stretch (ester)[3]
~800-600	Strong	C-Cl stretch[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **Butyl 3-chloropropanoate** results in fragmentation of the molecule. The major fragments observed are detailed in Table 4. The NIST WebBook provides a graphical representation of the mass spectrum.[4]

Table 4: Mass Spectrometry (EI) Data for **Butyl 3-chloropropanoate**

m/z	Relative Intensity	Assignment
164/166	Low	$[M]^+$ (Molecular ion)
129	Moderate	$[M - Cl]^+$
107	Moderate	$[CH_2CH_2COOBu]^+$
92	Moderate	$[ClCH_2CH_2CO]^+$
73	High	$[COOBu]^+$
57	High	$[C_4H_9]^+$ (Butyl cation)
41	High	$[C_3H_5]^+$ (Allyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** A small amount of **Butyl 3-chloropropanoate** is dissolved in a deuterated solvent, typically chloroform-d ($CDCl_3$), in a 5 mm NMR tube.^[5] A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** 1H and ^{13}C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).
- **1H NMR Acquisition:** A standard single-pulse experiment is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is required compared to 1H NMR due to the lower natural abundance of the ^{13}C isotope.

- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

FTIR Spectroscopy

- **Sample Preparation:** As **Butyl 3-chloropropanoate** is a liquid, a thin film of the neat liquid is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[7]
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Background Spectrum:** A background spectrum of the clean, empty salt plates or the clean ATR crystal is recorded. This is used to subtract the absorbance of the sample holder and the atmosphere (CO₂ and H₂O).
- **Sample Spectrum:** The prepared sample is placed in the spectrometer, and the sample spectrum is recorded. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[8] The spectral range is usually set to 4000-400 cm⁻¹. [8]
- **Data Processing:** The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

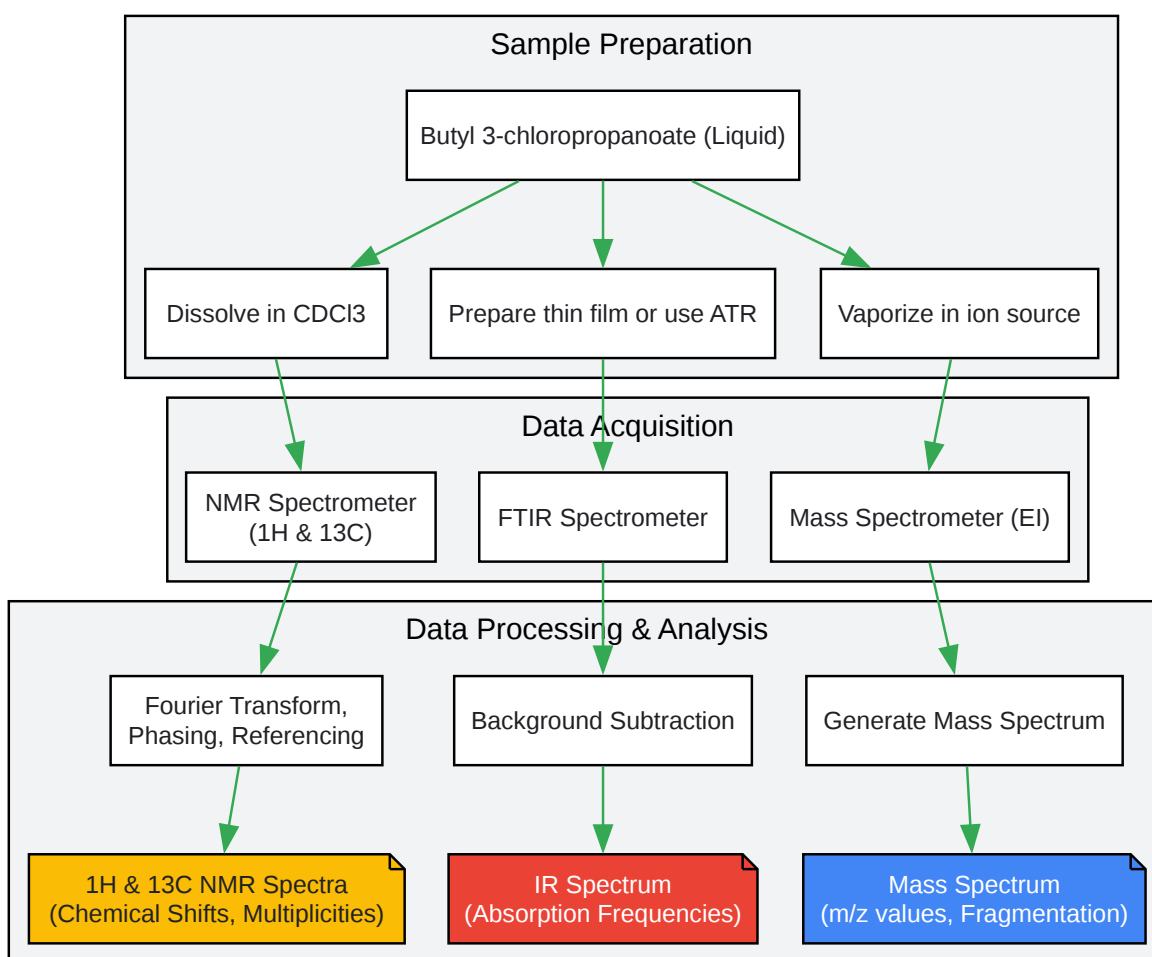
Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** The volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or through a direct insertion probe.[9] The sample is vaporized in the ion source.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[9][10] This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- **Detection:** An electron multiplier or other detector records the abundance of ions at each m/z value.
- **Data Representation:** The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Butyl 3-chloropropanoate**.



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Spectroscopic Analysis Workflow for **Butyl 3-chloropropanoate**.

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- To cite this document: BenchChem. [Spectroscopic Analysis of Butyl 3-chloropropanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266179#butyl-3-chloropropanoate-spectroscopic-data-nmr-ir-mass-spec]

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